molecular formula C10H9BrF4O2 B1382267 1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene CAS No. 1704073-55-1

1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene

Cat. No. B1382267
CAS RN: 1704073-55-1
M. Wt: 317.07 g/mol
InChI Key: AQJMFVCGGJQQDV-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene is an organobromine compound with a unique and complex structure. It is a colorless, volatile liquid that has a wide range of applications in the scientific research field. It is used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals and agrochemicals. Due to its unique structure, 1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene has been studied extensively in recent years, and its properties and applications are being explored in greater depth.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Naphthalenes : The compound is used in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes. These naphthalenes are generated using a process involving 1-bromo-2-(trifluoromethoxy)benzene and lithium diisopropylamide, followed by trapping and isomerization reactions (Schlosser & Castagnetti, 2001).

  • Versatile Starting Material : The compound serves as a starting material for organometallic synthesis, enabling the creation of various synthetically useful reactions through intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

  • Production of Organofluorine Compounds : It is instrumental in the synthesis of new organofluorine compounds. This process involves treating (trifluoromethoxy)benzene with sec-butyllithium and various electrophiles, producing high yields of ortho-substituted derivatives (Castagnetti & Schlosser, 2001).

  • Fluorescence Properties : 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, is synthesized and characterized for its photoluminescence properties, contributing to the understanding of fluorescence intensity and application in materials science (Zuo-qi, 2015).

  • Chemical Reactions Study : The compound is used in the study of reactions with benzenethiols, providing insights into the reactivity and product formation in the presence of catalysts like InCl3. This helps in understanding the behavior of similar compounds in various chemical reactions (Zhao et al., 2010).

  • Diels-Alder Reactions : It plays a role in the synthesis of ortho-CF2Br-Substituted Biaryls through Diels-Alder reactions. This synthesis method is crucial in organic chemistry for producing complex molecular structures (Muzalevskiy et al., 2009).

  • Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Compounds : The compound contributes to the development of high-yield routes to functionalized benzenes, used in the synthesis of Lewis acid catalysts and luminophores (Reus et al., 2012).

  • Graphene Nanoribbons Synthesis : It serves as a precursor for the bottom-up synthesis of graphene nanoribbons, highlighting its importance in the field of nanotechnology and materials science (Patil et al., 2012).

properties

IUPAC Name

1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF4O2/c11-8-3-2-7(17-10(13,14)15)6-9(8)16-5-1-4-12/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJMFVCGGJQQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OCCCF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194707
Record name Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1704073-55-1
Record name Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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